molecular formula C19H22N2O3 B11084026 Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]-

Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]-

Cat. No.: B11084026
M. Wt: 326.4 g/mol
InChI Key: BWNVJRYTHVWIGP-UHFFFAOYSA-N
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Description

Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- is a complex organic compound that features a cyclohexene ring, a carboxylic acid group, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to reduce the double bond in the cyclohexene ring.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to introduce different substituents.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of cyclohex-3-enecarboxylic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of cyclohexanol derivatives or reduced cyclohexene derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-enecarboxylic acid: A simpler analog without the indole derivative.

    Indole-3-carboxylic acid: Contains the indole moiety but lacks the cyclohexene ring.

Uniqueness

Cyclohex-3-enecarboxylic acid, 6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]- is unique due to its combination of a cyclohexene ring, a carboxylic acid group, and an indole derivative. This unique structure imparts distinct chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

6-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H22N2O3/c1-12-13(14-6-4-5-9-17(14)21-12)10-11-20-18(22)15-7-2-3-8-16(15)19(23)24/h2-6,9,15-16,21H,7-8,10-11H2,1H3,(H,20,22)(H,23,24)

InChI Key

BWNVJRYTHVWIGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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